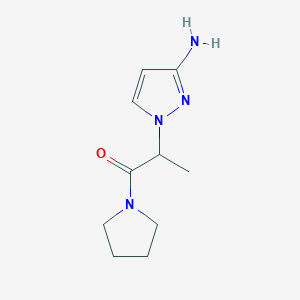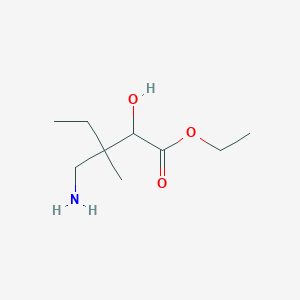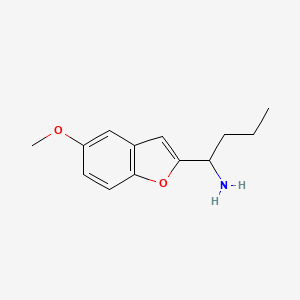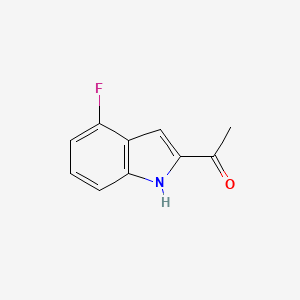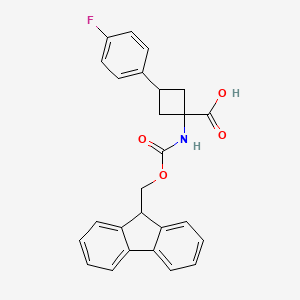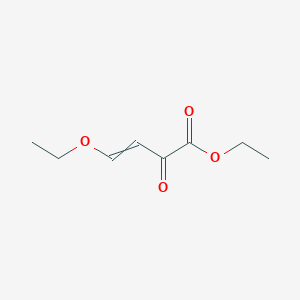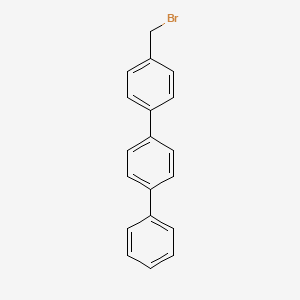
(R)-N-((R)-(2-(Diphenylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-(®-(2-(Diphenylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a diphenylphosphanyl group and a tetramethyl-tetrahydronaphthalenyl moiety. Its intricate molecular architecture makes it a valuable subject of study in organic chemistry and related disciplines.
準備方法
The synthesis of ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the tetramethyl-tetrahydronaphthalenyl intermediate, followed by the introduction of the diphenylphosphanyl group. The final step involves the formation of the sulfinamide moiety. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where certain groups in the molecule are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
®-N-(®-(2-(Diphenylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on different biological pathways.
Industry: The compound’s properties make it valuable in the development of new materials and industrial processes.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The diphenylphosphanyl group plays a crucial role in binding to metal centers, while the tetramethyl-tetrahydronaphthalenyl moiety provides steric and electronic effects that influence the compound’s reactivity. The sulfinamide group further modulates the compound’s properties, contributing to its overall activity.
類似化合物との比較
Compared to other similar compounds, ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide stands out due to its unique combination of functional groups. Similar compounds include:
Diphenylphosphanyl derivatives: These compounds share the diphenylphosphanyl group but differ in other structural aspects.
Tetramethyl-tetrahydronaphthalenyl compounds: These compounds have the tetramethyl-tetrahydronaphthalenyl moiety but lack the diphenylphosphanyl group.
Sulfinamide-containing molecules: These compounds contain the sulfinamide group but differ in other parts of the molecule.
The uniqueness of ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide lies in its specific combination of these functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C37H44NOPS |
|---|---|
分子量 |
581.8 g/mol |
IUPAC名 |
N-[(R)-(2-diphenylphosphanylphenyl)-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C37H44NOPS/c1-35(2,3)41(39)38-34(27-22-23-31-32(26-27)37(6,7)25-24-36(31,4)5)30-20-14-15-21-33(30)40(28-16-10-8-11-17-28)29-18-12-9-13-19-29/h8-23,26,34,38H,24-25H2,1-7H3/t34-,41?/m1/s1 |
InChIキー |
RNECRLNZVHVLRD-MPDQCYFASA-N |
異性体SMILES |
CC1(CCC(C2=C1C=CC(=C2)[C@H](C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NS(=O)C(C)(C)C)(C)C)C |
正規SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NS(=O)C(C)(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


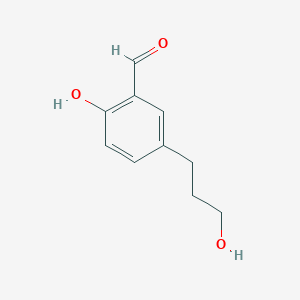
![5-(Trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B13648700.png)
![2-{[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}pentanoic acid](/img/structure/B13648707.png)

